![molecular formula C14H15ClN6 B6438860 4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2549031-58-3](/img/structure/B6438860.png)
4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
The compound “4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole” is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, it is known that the compound is part of a class of compounds that inhibit the activity of one or more of the Janus kinase (JAK) family of enzymes . This interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Janus Kinase (JAK) Inhibitors
The compound is a practical building block in the synthesis of many JAK inhibitors . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Anticancer Applications
The compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising in vitro anticancer activity . Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (26.1 μg/ml) .
Apoptosis Induction
The compound has been used in the synthesis of derivatives that have shown to induce apoptosis in cancer cells . Compounds 16b and 18b induced the apoptotic death of MCF7 cells .
Cell Cycle Arrest
Derivatives of the compound have been shown to cause cell cycle arrest at the G1/S phase in MCF7 cells .
DNA Fragmentation
The compound has been used in the synthesis of derivatives that have shown to increase the percentage of fragmented DNA in treated MCF7 cells .
Treatment of Rheumatoid Arthritis
The compound is an intermediate of the bulk drug, Tofatinib, which is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
Kinase Profiling
The compound has been used in the design and synthesis of derivatives for kinase profiling . Compound ® - 6c exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .
Future Directions
The compound “4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole” has potential for future research and development. It has been identified as a promising antiviral agent against flaviviruses , and its 7H-pyrrolo[2,3-d]pyrimidine scaffold has revealed structural features that elicit antiviral activity . Furthermore, it has been demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure . This suggests potential for the development of new antiviral agents.
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the signal transduction pathways involved in cell division, death, and tumor formation processes .
Mode of Action
The compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This interaction results in a disruption of the chemical signal transfer from the outside into the cell nucleus, affecting the activation of genes through a transcription process .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting the JAK enzymes, it disrupts the normal functioning of this pathway, which is involved in cell division, death, and tumor formation processes . The downstream effects of this disruption can lead to a variety of diseases affecting the immune system .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of the JAK-STAT signaling pathway . This disruption can lead to a variety of diseases affecting the immune system . The compound has therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
properties
IUPAC Name |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6/c1-19-3-2-12-13(19)16-9-17-14(12)20-5-10(6-20)7-21-8-11(15)4-18-21/h2-4,8-10H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDDOOZGQMEILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CC(C3)CN4C=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
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